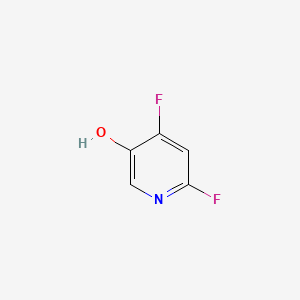

4,6-Difluoropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZXKMWNYBJVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 4,6-Difluoropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic scaffolds can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity. This technical guide provides a summary of the predicted physicochemical properties of this compound, a proposed synthetic route, and detailed, generalized experimental protocols for the determination of its core physicochemical characteristics. Due to a lack of extensive published experimental data for this specific molecule, some information presented is based on computational predictions and established methodologies for analogous compounds.

Core Physicochemical Properties

The introduction of two electron-withdrawing fluorine atoms is expected to significantly influence the electronic properties of the pyridine ring and the acidity of the hydroxyl group. While experimental data is limited, computational models provide valuable estimates for key physicochemical parameters.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₅H₃F₂NO | - |

| Molecular Weight | 131.08 g/mol | - |

| CAS Number | 1227597-52-5 | - |

| pKa | ~7.5 - 8.5 | Computational Prediction |

| logP | ~1.0 - 1.5 | Computational Prediction |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Aqueous Solubility | Moderately Soluble | Prediction based on structure |

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of fluorinated pyridines. A common strategy involves the fluorination of a corresponding chlorinated precursor.

Spectroscopic Characterization of 4,6-Difluoropyridin-3-ol: A Predictive and Methodological Guide

Introduction: 4,6-Difluoropyridin-3-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel or sparsely documented compound, a thorough structural elucidation is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the molecular structure. This guide provides a predictive overview of the spectral data for this compound and detailed experimental protocols for its analysis. The spectral data presented herein are predicted based on established principles of spectroscopy and data from analogous structures, serving as a benchmark for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra for this compound, the following tables summarize the predicted spectral data. These predictions are derived from computational models and analysis of structurally similar fluorinated and hydroxylated pyridines.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Proton | 8.0 - 8.2 | d | ~2-3 | H-2 |

| 6.8 - 7.0 | d | ~8-9 | H-5 | |

| 5.0 - 6.0 | br s | - | OH |

| ¹³C NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Carbon | 160 - 165 | dd | J_CF ~250, J_CF ~15 | C-4 |

| 158 - 163 | dd | J_CF ~250, J_CF ~15 | C-6 | |

| 145 - 150 | d | J_CCF ~10 | C-3 | |

| 135 - 140 | d | J_CCF ~20 | C-2 | |

| 100 - 105 | dd | J_CCF ~5, J_CCCF ~5 | C-5 |

| ¹⁹F NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Fluorine | -110 to -120 | d | J_FH ~8-9 | F at C-4 |

| -115 to -125 | s | - | F at C-6 |

Table 2: Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| 1620 - 1580 | Strong | C=N Stretch | Pyridine Ring |

| 1550 - 1450 | Strong | C=C Stretch | Pyridine Ring |

| 1300 - 1200 | Strong | C-O Stretch | Phenolic Hydroxyl |

| 1250 - 1100 | Strong | C-F Stretch | Aryl Fluoride |

| 900 - 700 | Medium | C-H Out-of-plane Bend | Pyridine Ring |

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.[3][4] The predicted data assumes electron ionization (EI).

| m/z (Mass/Charge Ratio) | Predicted Relative Intensity | Assignment |

| 131 | High | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M - HF]⁺ |

| 103 | Medium | [M - CO]⁺ |

| 83 | Low | [M - CO - HF]⁺ |

| 75 | Low | [C₄H₂FN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds containing hydroxyl groups.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The analysis should be performed on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature, typically 298 K.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

For ¹⁹F NMR, a proton-decoupled spectrum should also be acquired.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale. For ¹H and ¹³C spectra, reference to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹⁹F spectra, an external standard such as CFCl₃ can be used.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish connectivity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands and compare them with the predicted values and standard correlation tables.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly via a solids probe.

-

Alternatively, for techniques like Electrospray Ionization (ESI-MS), dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

-

Instrumentation and Data Acquisition:

-

Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

For EI-MS, use a standard electron energy of 70 eV.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental formula.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak.

-

Characterize the major fragment ions and propose fragmentation pathways.

-

Compare the observed m/z values with the predicted fragmentation pattern. For HRMS data, calculate the elemental composition and compare it with the expected formula of C₅H₃F₂NO.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a novel organic compound like this compound.

Caption: General workflow for the spectroscopic identification of a novel organic compound.

References

Navigating the Solubility of 4,6-Difluoropyridin-3-ol: A Technical Guide for Researchers

Introduction

4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative of increasing interest to researchers in the fields of medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, detailed experimental protocols for accurate solubility determination, and a framework for organizing the resulting data. Due to the limited availability of public quantitative solubility data for this specific compound, this guide is designed to empower researchers to generate this critical information in their own laboratories.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties provide a basis for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 1227597-52-5 | [1] |

| Molecular Formula | C₅H₃F₂NO | [1] |

| Molecular Weight | 131.08 g/mol | Calculated |

| Appearance | (Not specified, likely a solid) | - |

| Predicted LogP | 0.9 - 1.5 | Estimated based on similar structures[2] |

| Predicted pKa | ~8.5 (phenolic proton) | Estimated based on similar pyridinols |

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another[3]. The structure of this compound, featuring a polar hydroxyl group and a pyridine nitrogen capable of hydrogen bonding, alongside a less polar difluorinated aromatic ring, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound is expected to form hydrogen bonds with protic solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl proton of the solute. High solubility is anticipated in strong polar aprotic solvents like DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. The polar hydroxyl and pyridine functionalities will hinder dissolution in hydrocarbon-based media.

Quantitative Solubility Data

As precise quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to record their experimentally determined values at a specified temperature.

| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL) at 25°C |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | Non-Polar | Data to be determined |

| Toluene | C₇H₈ | Non-Polar | Data to be determined |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data to be determined |

| Acetonitrile | CH₃CN | Polar Aprotic | Data to be determined |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data to be determined |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data to be determined |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | Polar Protic | Data to be determined |

| Ethanol | C₂H₅OH | Polar Protic | Data to be determined |

Experimental Protocols

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail two common and robust methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a direct and straightforward approach to determine solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute after solvent evaporation.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Spectroscopic/Chromatographic Method

For higher accuracy and throughput, spectroscopic or chromatographic methods can be employed. These methods rely on creating a calibration curve from standard solutions of known concentrations.

Materials and Equipment:

-

Same as the gravimetric method, plus:

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes for preparing standard solutions

Procedure:

-

Preparation of Saturated Solution and Sample Collection: Follow steps 1-4 from the gravimetric method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Calibration Curve Generation: Analyze the standard solutions using a UV-Vis spectrophotometer (at the wavelength of maximum absorbance, λmax) or an HPLC system. Plot the absorbance or peak area against the concentration to generate a calibration curve.

-

Analysis of Saturated Solution: Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Concentration Determination: Analyze the diluted sample using the same method as for the standards. Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of the compound.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not yet readily available in the scientific literature, this guide provides the theoretical framework and practical methodologies for researchers to determine these crucial parameters. By applying the principles of polarity and employing robust experimental techniques such as the gravimetric or spectroscopic methods, scientists and drug development professionals can generate the high-quality solubility data necessary to advance their research and development efforts with this promising fluorinated intermediate.

References

In-Depth Technical Guide to 4,6-Difluoropyridin-3-ol for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Difluoropyridin-3-ol (CAS No. 1227597-52-5), a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, and provides context for its synthesis and potential applications based on related compounds.

Commercial Availability

This compound is available from several specialized chemical suppliers. The table below summarizes the offerings from various vendors, providing researchers with a comparative overview for procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| Porphyrin-Systems | CS-W000470 | >97% | 100 mg, 250 mg, 1 g, 5 g |

| BLD Pharm | - | - | - |

| Sunway Pharm | CB48608 | 97% | 100 mg, 250 mg, 1 g, 5 g |

| Amaybio (distributor for Aladdin) | Aladdin-D627559 | ≥97% | 250 mg, 1 g |

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1227597-52-5 |

| Molecular Formula | C₅H₃F₂NO |

| Molecular Weight | 131.08 g/mol |

| Appearance | Inferred to be a solid at room temperature |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H and ¹³C NMR for this compound is not widely published. Researchers procuring this compound are advised to perform their own analytical characterization to confirm its identity and purity.

Potential Synthesis and Experimental Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, the synthesis of structurally similar fluorinated pyridines often involves nucleophilic aromatic substitution (SNA) reactions on polychlorinated or polyfluorinated pyridine precursors.

A potential synthetic pathway could involve the displacement of chlorine or other fluorine atoms from a suitable precursor with a hydroxide or protected hydroxyl group. The diagram below illustrates a generalized synthetic logic for the preparation of fluorinated pyridinols.

Caption: A conceptual workflow for the synthesis of this compound.

Key Experimental Considerations:

-

Reaction Conditions: The fluorination of chlorinated pyridines often requires high temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane. The use of phase-transfer catalysts can sometimes facilitate these reactions at lower temperatures.

-

Reagent Handling: Anhydrous conditions are often crucial for the success of fluorination reactions using alkali metal fluorides.

-

Purification: Purification of the final product would likely involve chromatographic techniques to separate it from starting materials and any isomeric byproducts.

Applications in Drug Discovery

Fluorinated pyridines are a critical class of building blocks in modern drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. While specific applications of this compound are not yet widely reported, its structural motifs are present in various biologically active compounds. The difluoro-substitution pattern, combined with the nucleophilic hydroxyl group, makes it a versatile scaffold for further chemical elaboration in the design of novel therapeutic agents.

The logical relationship for its application in a drug discovery workflow is depicted below.

Caption: A typical workflow illustrating the use of a chemical building block in drug discovery.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. As research progresses, more detailed information on its synthesis, properties, and applications will likely become available.

Unlocking the Therapeutic Potential of 4,6-Difluoropyridin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity, metabolic stability, and pharmacokinetic properties. Within this landscape, 4,6-Difluoropyridin-3-ol and its derivatives are emerging as a promising class of compounds with potential applications in various therapeutic areas, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of the biological activity of these derivatives, supported by available quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and experimental workflows.

Biological Activity and Quantitative Data

Derivatives of the 4,6-difluoropyridine scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. A key example is the compound 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile , a structurally related analog, which has shown significant potency. The inhibitory concentrations (IC50) for this and related compounds are summarized in the table below, providing a clear comparison of their efficacy.

| Compound ID | Target Cell Line | IC50 (µM) |

| 3a | HeLa (Cervical Carcinoma) | 3.5 |

| MCF-7 (Breast Carcinoma) | 4.5 | |

| 7b | HeLa (Cervical Carcinoma) | Not explicitly quantified but evaluated |

| MCF-7 (Breast Carcinoma) | Not explicitly quantified but evaluated |

Table 1: Anticancer Activity of 4,6-Difluoropyridine Analogs.[1]

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for the synthesis and biological evaluation of these compounds are crucial.

Synthesis of 4,6-Difluoropyridine Derivatives

A general synthetic route to a related class of compounds, 4,6-diarylpyrimidines, involves a cyclocondensation reaction.[2] While a specific protocol for this compound derivatives is not detailed in the currently available literature, a plausible synthetic approach can be extrapolated from established methods for similar fluorinated heterocycles. A general workflow is proposed below.

A more specific, documented synthesis for a related difluorophenyl-substituted pyridinethione involves the reaction of 6-acetyltetralin with 2,6-difluorobenzaldehyde to yield an α,β-unsaturated ketone, which then undergoes further reactions to form the final heterocyclic product.[1]

In Vitro Anticancer Activity Screening: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 50 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for 2 hours at 37°C in a CO2 incubator.[4]

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathways

While specific signaling pathways directly modulated by this compound derivatives are yet to be fully elucidated, related heterocyclic compounds, such as 4,6-diarylpyrimidines, have been investigated as inhibitors of key signaling molecules in cancer progression, including phosphoinositide 3-kinases (PI3Ks).[2] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5]

It is hypothesized that this compound derivatives may exert their anticancer effects by targeting similar key kinases within these pathways. Further investigation is required to confirm these potential mechanisms of action.

Future Directions

The preliminary data on the biological activity of 4,6-difluoropyridine derivatives are encouraging and warrant further investigation. Future research should focus on:

-

Synthesis of a focused library: A broader range of this compound derivatives should be synthesized to establish a clear structure-activity relationship (SAR).

-

Expanded biological screening: Evaluation against a wider panel of cancer cell lines and specific enzyme assays will help to identify the most potent and selective compounds.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

This technical guide serves as a foundational resource for researchers entering this exciting field. The provided data and protocols offer a starting point for the design and evaluation of novel this compound derivatives with the potential to become next-generation therapeutics.

References

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 4,6-Difluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). While compiled with diligence, the information herein is based on publicly available data which is limited. Users should always consult the official SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structural features, including the pyridine core, hydroxyl group, and fluorine substituents, make it a valuable building block for the development of novel compounds. This guide provides a summary of the known safety and handling information for this compound to promote its safe use in a laboratory setting.

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance. The following summarizes its known hazard classifications.

GHS Pictograms:

-

(GHS07)

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P313: Get medical advice/ attention.

-

P337: If eye irritation persists:

-

P338: Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. Data for some properties are not available and are indicated as such.

| Property | Value |

| CAS Number | 1227597-52-5[1] |

| Molecular Formula | C5H3F2NO[1] |

| Molecular Weight | 131.08 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

| IUPAC Name | 4,6-difluoro-3-pyridinol |

| InChI Key | AWZXKMWNYBJVLA-UHFFFAOYSA-N |

| Storage Temperature | Refrigerator |

Experimental Protocols: Safe Handling and Storage

Due to the limited availability of specific experimental protocols for this compound, the following are general best practices for handling chemicals with similar hazard profiles.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

4.2. Engineering Controls

-

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

An emergency eyewash station and safety shower should be readily accessible.

4.3. Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

4.4. Storage

-

Store in a refrigerator as recommended.

-

Keep in a tightly sealed, properly labeled container.

-

Store away from incompatible materials. While specific incompatibility data is not available for this compound, as a general precaution for related compounds, avoid strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spills and Disposal

6.1. Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 4.1.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

6.2. Waste Disposal

-

Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.

-

Do not dispose of down the drain or into the environment.

Logical Workflow for Handling Hazardous Chemicals

The following diagram illustrates a general workflow for the safe handling of a laboratory chemical like this compound.

Caption: General workflow for safe laboratory chemical handling.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks. While a complete safety profile is not publicly available, the existing data indicates that it is harmful if swallowed and can cause skin and serious eye irritation. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential for its safe use. Researchers should exercise caution and always refer to the supplier's safety data sheet for the most current and comprehensive information.

References

Methodological & Application

Application Notes and Protocols: A Versatile Route to 2,3,6-Trisubstituted Pyridines from 4,6-Difluoropyridin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and modular synthetic routes to substituted pyridines is therefore of significant interest to the medicinal chemistry community. This application note details a versatile two-step synthetic strategy for the preparation of 2,3,6-trisubstituted pyridines commencing from the readily available starting material, 4,6-difluoropyridin-3-ol. This approach leverages the differential reactivity of the hydroxyl group and the fluorine substituents to enable the sequential introduction of diverse functionalities.

The synthetic pathway involves an initial O-functionalization of the hydroxyl group at the 3-position, followed by a sequential or tandem nucleophilic aromatic substitution (SNAr) of the fluorine atoms at the 4- and 6-positions. This methodology provides a flexible and efficient means to access a library of 2,3,6-trisubstituted pyridines for structure-activity relationship (SAR) studies and drug discovery programs.

Synthetic Strategy

The overall synthetic workflow for the preparation of 2,3,6-trisubstituted pyridines from this compound is depicted in the following diagram.

Caption: Synthetic workflow for 2,3,6-trisubstituted pyridines.

Experimental Protocols

Step 1: Synthesis of 3-O-Substituted-4,6-difluoropyridine (General Procedure)

This protocol describes the O-alkylation of this compound to introduce the first point of diversity.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add cesium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-O-substituted-4,6-difluoropyridine.

Step 2: Synthesis of 2,3,6-Trisubstituted Pyridine via Sequential Nucleophilic Aromatic Substitution (General Procedure)

This protocol outlines the substitution of the fluorine atoms with various nucleophiles. A tandem approach with a single nucleophile or a sequential approach with two different nucleophiles can be employed.

Materials:

-

3-O-Substituted-4,6-difluoropyridine (from Step 1)

-

Nucleophile 1 (e.g., a primary or secondary amine, an alcohol, or a thiol)

-

Nucleophile 2 (if different from Nucleophile 1)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure for Tandem Substitution (with one nucleophile):

-

To a dry round-bottom flask under an inert atmosphere, add the 3-O-substituted-4,6-difluoropyridine (1.0 eq).

-

Dissolve the starting material in anhydrous DMSO.

-

Add the nucleophile (2.5 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 2,3,6-trisubstituted pyridine.

Procedure for Sequential Substitution (with two different nucleophiles):

-

First Substitution: a. To a solution of the 3-O-substituted-4,6-difluoropyridine (1.0 eq) in anhydrous THF, add Nucleophile 1 (1.1 eq) and a suitable base (e.g., NaH, 1.2 eq) at 0 °C. b. Allow the reaction to warm to room temperature and stir for 2-6 hours. The substitution is expected to occur preferentially at the more reactive fluorine position (typically the 6-position). Monitor by TLC or LC-MS. c. Upon selective mono-substitution, quench carefully with water and extract with ethyl acetate. d. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The intermediate mono-substituted product may be purified by column chromatography or used directly in the next step.

-

Second Substitution: a. Dissolve the mono-substituted intermediate in anhydrous DMSO. b. Add Nucleophile 2 (1.5 eq) and potassium carbonate (2.0 eq). c. Heat the reaction to 100-140 °C and stir until the reaction is complete as monitored by TLC or LC-MS. d. Work-up and purify as described in the tandem substitution procedure.

Data Presentation

The following table provides illustrative examples of the types of 2,3,6-trisubstituted pyridines that can be synthesized using this methodology, along with anticipated yields based on similar transformations reported in the literature.

| Entry | R¹ (at C-3) | R² (at C-6) | R³ (at C-2) | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |

| 1 | O-Benzyl | Morpholinyl | Morpholinyl | 85 | 78 | 66 |

| 2 | O-Ethyl | Piperidinyl | Piperidinyl | 90 | 82 | 74 |

| 3 | O-Benzyl | Phenoxy | Phenoxy | 85 | 75 | 64 |

| 4 | O-Ethyl | Morpholinyl | Piperidinyl | 90 | 70 | 63 |

| 5 | O-Benzyl | Thiophenoxy | Morpholinyl | 85 | 65 | 55 |

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Conclusion

The described synthetic route offers a robust and flexible platform for the synthesis of a diverse range of 2,3,6-trisubstituted pyridines from this compound. The protocols are amenable to adaptation for a variety of substituents, making this a valuable tool for medicinal chemists and researchers in the field of drug discovery. The ability to introduce three points of diversity allows for fine-tuning of the physicochemical and pharmacological properties of the target molecules.

Application Notes and Protocols: 4,6-Difluoropyridin-3-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Pyridine derivatives, in particular, are prevalent in a vast number of FDA-approved drugs due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3]

While 4,6-Difluoropyridin-3-ol is not a widely documented scaffold in current literature, its structural features suggest significant potential as a versatile building block in drug discovery. The electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the hydroxyl group and influence the overall electronic properties of the pyridine ring, making it an attractive starting point for the synthesis of novel therapeutic agents.

These application notes provide a comprehensive overview of the potential uses of this compound, including proposed synthetic routes, hypothetical applications in kinase inhibition, and detailed experimental protocols. The information is based on established principles of medicinal chemistry and draws analogies from structurally related and well-documented difluoropyridine derivatives.

Potential Applications in Medicinal Chemistry

Based on the known applications of structurally similar compounds, such as 3-substituted-2,6-difluoropyridines which are precursors to Protein Kinase C theta (PKCθ) inhibitors, this compound is a promising scaffold for the development of various therapeutic agents.[4][5]

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Target | Rationale |

| Oncology | Kinase Inhibitors (e.g., EGFR, VEGFR-2, PI3K) | The difluoropyridine moiety can serve as a hinge-binding motif, while the hydroxyl group provides a key interaction point or a site for further derivatization to enhance selectivity and potency. |

| Inflammation & Immunology | Kinase Inhibitors (e.g., PKCθ, p38 MAP Kinase) | Substituted difluoropyridines have shown potent inhibition of kinases involved in inflammatory signaling pathways. |

| Neurology | CNS-active agents | The introduction of fluorine can enhance blood-brain barrier permeability, a desirable property for drugs targeting the central nervous system. |

| Infectious Diseases | Antibacterial/Antifungal Agents | The pyridine scaffold is a common feature in many antimicrobial drugs. |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of substituted fluoropyridines. A potential multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 4,6-dichloro-3-nitropyridine.

Materials:

-

4,6-Dichloro-3-nitropyridine

-

Potassium Fluoride (spray-dried)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Palladium on Carbon (10%)

-

Hydrogen gas

-

Sodium Nitrite (NaNO2)

-

Sulfuric Acid (H2SO4, concentrated)

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

-

Silica Gel for column chromatography

Procedure:

Step 1: Synthesis of 4,6-Difluoro-3-nitropyridine

-

To a stirred suspension of spray-dried potassium fluoride (4.0 eq) in anhydrous DMSO (10 mL/g of starting material) is added 4,6-dichloro-3-nitropyridine (1.0 eq).

-

The reaction mixture is heated to 150-160 °C and stirred for 12-16 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4,6-difluoro-3-nitropyridine.

Step 2: Synthesis of 4,6-Difluoropyridin-3-amine

-

4,6-Difluoro-3-nitropyridine (1.0 eq) is dissolved in ethanol.

-

Palladium on carbon (10% w/w) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield 4,6-difluoropyridin-3-amine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

To a solution of 4,6-difluoropyridin-3-amine (1.0 eq) in 10% aqueous sulfuric acid at 0 °C is added a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

The mixture is stirred at 0 °C for 30 minutes.

-

The reaction mixture is then slowly heated to 80-90 °C and maintained at this temperature until nitrogen evolution ceases (approximately 1-2 hours).

-

The mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

Objective: To evaluate the inhibitory activity of a derivative of this compound against a target kinase (e.g., PKCθ).

Materials:

-

Test compound (derivative of this compound)

-

Recombinant human PKCθ enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Staurosporine (positive control)

-

DMSO (vehicle)

-

384-well plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 100 µM to 1 nM.

-

Add 5 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.

-

Add 10 µL of the kinase solution (containing recombinant PKCθ in assay buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (containing the fluorescent peptide substrate and ATP in assay buffer).

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

-

Read the fluorescence on a compatible plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Table 2: Hypothetical Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) |

| Derivative 1 | PKCθ | 50 |

| Derivative 2 | PKCθ | 120 |

| Staurosporine | PKCθ | 5 |

Signaling Pathway

Derivatives of this compound could potentially target various kinase signaling pathways implicated in disease. The following diagram illustrates a simplified representation of the PKCθ signaling pathway, a plausible target based on the activity of structurally related compounds.

Caption: Simplified PKCθ signaling pathway and potential point of intervention.

Conclusion

While this compound remains a relatively unexplored scaffold, its structural characteristics present a compelling case for its investigation in medicinal chemistry. The proposed synthetic strategies and potential applications outlined in these notes provide a foundational framework for researchers to begin exploring the therapeutic potential of this novel building block. The unique electronic properties conferred by the difluoro substitution pattern, combined with the versatile hydroxyl group, make this compound an exciting starting point for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. Further research is warranted to synthesize and evaluate the biological activities of derivatives based on this promising scaffold.

References

Application Notes and Protocols for N-arylation of 4,6-Difluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-arylation of 4,6-difluoropyridin-3-ol, a critical transformation for synthesizing a diverse range of substituted aminopyridines relevant to pharmaceutical and agrochemical research. Due to the absence of a specific published protocol for this substrate, the following application notes are based on established principles of Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] The electron-withdrawing nature of the fluorine atoms in this compound makes it an electron-deficient heterocycle, which influences its reactivity in cross-coupling reactions. The protocol provided is optimized for such substrates and includes considerations for potential side reactions, such as O-arylation, given the tautomeric nature of the starting material.

Introduction

The N-arylation of pyridinols is a fundamental reaction in medicinal chemistry, enabling access to a wide array of scaffolds with diverse biological activities. The target molecule, this compound, presents a unique challenge due to its electronic properties and its existence in tautomeric equilibrium with 4,6-difluoro-2,3-dihydro-3-oxopyridine. This tautomerism raises the possibility of competitive O-arylation. While copper-catalyzed Ullmann-type couplings have been reported for the arylation of hydroxypyridines, these conditions often favor O-arylation for 3-hydroxypyridine substrates.[4][5][6] In contrast, the palladium-catalyzed Buchwald-Hartwig amination offers a robust and versatile alternative that can be tuned to favor N-arylation.[1][7][8] This protocol is designed to provide a reliable method for the selective N-arylation of this compound using a modern palladium catalyst system.

Experimental Protocol: Palladium-Catalyzed N-arylation

This protocol is based on typical Buchwald-Hartwig amination conditions, optimized for electron-deficient heterocyclic amines.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl chloride)

-

Palladium precatalyst (e.g., RuPhos Pd G3)

-

Buchwald ligand (e.g., RuPhos)

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, reflux condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 equiv), the Buchwald ligand (0.02 equiv), and the base (1.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: To the flask, add this compound (1.2 equiv) and the aryl halide (1.0 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4,6-difluoropyridin-3-amine.

Data Presentation

The following table summarizes the expected yields for the N-arylation of this compound with various aryl halides based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

| Aryl Halide (Ar-X) | Product | Expected Yield (%) |

| 4-Bromotoluene | N-(4-methylphenyl)-4,6-difluoropyridin-3-amine | 75-85 |

| 4-Chloroanisole | N-(4-methoxyphenyl)-4,6-difluoropyridin-3-amine | 65-75 |

| 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-4,6-difluoropyridin-3-amine | 70-80 |

| 2-Bromopyridine | N-(pyridin-2-yl)-4,6-difluoropyridin-3-amine | 50-60 |

| 1-Iodonaphthalene | N-(naphthalen-1-yl)-4,6-difluoropyridin-3-amine | 80-90 |

Mandatory Visualizations

Experimental Workflow

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Notes and Protocols: 4,6-Difluoropyridin-3-ol as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4,6-difluoropyridin-3-ol as a key intermediate in the synthesis of next-generation agrochemicals. While direct literature on this specific building block is emerging, its structural motifs are analogous to established fluorinated pyridine agrochemicals. This document outlines hypothesized, yet scientifically grounded, synthetic protocols and derivatization strategies for creating novel herbicides, fungicides, and insecticides.

Introduction: The Role of Fluorinated Pyridines in Agrochemicals

Fluorine-containing heterocycles are of paramount importance in the design of modern agrochemicals. The incorporation of fluorine atoms into a pyridine scaffold can significantly enhance a molecule's biological efficacy, metabolic stability, and lipophilicity, which are critical parameters for effective crop protection agents. Specifically, difluorinated pyridines are key components in a range of commercial products. This compound offers three key reactive sites for molecular elaboration: the hydroxyl group and the two carbon positions activated by the fluorine atoms, making it a highly versatile starting material for creating diverse chemical libraries.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound is not widely documented. However, a plausible and efficient synthetic route can be proposed based on established halogen exchange (Halex) reactions on commercially available polychlorinated pyridines. A potential starting material is 3,4,6-trichloropyridine. The proposed synthesis involves a selective fluorination followed by a nucleophilic substitution to introduce the hydroxyl group.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

3,4,6-Trichloropyridine

-

Potassium Fluoride (KF, spray-dried)

-

Cesium Fluoride (CsF)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator, chromatography equipment

Methodology:

Step 1: Synthesis of 4-Chloro-2,6-difluoropyridine (Hypothetical)

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous DMSO (10 mL per gram of trichloropyridine).

-

Add spray-dried potassium fluoride (2.5 equivalents) and cesium fluoride (0.1 equivalents) to the solvent. Heat the mixture to 120°C with vigorous stirring for 1 hour to ensure a fine suspension.

-

Cool the mixture to 80°C and add 3,4,6-trichloropyridine (1.0 equivalent) in one portion.

-

Heat the reaction mixture to 180-190°C and maintain for 12-24 hours. Monitor the reaction progress by GC-MS. The reaction is analogous to the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine.[1]

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield 4-chloro-2,6-difluoropyridine.

Step 2: Synthesis of this compound

-

In a sealed vessel, dissolve 4-chloro-2,6-difluoropyridine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (3.0 equivalents).

-

Heat the mixture to 100-120°C for 4-6 hours. The pressure in the vessel will increase.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

-

The product, this compound, may precipitate. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield pure this compound.

Applications in Agrochemical Synthesis

The strategic placement of two fluorine atoms and a hydroxyl group allows for the derivatization of this compound into a variety of potential agrochemicals.

Herbicidal Derivatives via O-Alkylation/O-Arylation

Many potent herbicides feature a pyridyloxyacetic acid moiety or a related ether linkage. The hydroxyl group of this compound is an ideal handle for introducing such functionalities.

Experimental Protocol: Synthesis of a Hypothetical Pyridyloxy Herbicide

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl 2-bromopropionate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)/Water mixture

Methodology:

Step 1: Etherification

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add methyl 2-bromopropionate (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the methyl ester intermediate.

Step 2: Saponification

-

Dissolve the methyl ester intermediate in a THF/water (3:1) mixture.

-

Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final pyridyloxyacetic acid derivative.

Fungicidal/Insecticidal Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms activate the C-5 position of the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine, thiol, or other carbon-based nucleophiles which are common in fungicides and insecticides.

Experimental Protocol: General SNAr for Amine Addition

Materials:

-

This compound

-

A primary or secondary amine (e.g., 4-chloroaniline)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous DMSO or DMF

Methodology:

-

In a round-bottom flask, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in anhydrous DMSO.

-

Heat the mixture to 80-100°C and stir for 8-16 hours.

-

Monitor the progress of the reaction by LC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the aminated pyridine derivative.

Quantitative Data: Illustrative Bioactivity

The following tables present hypothetical, yet plausible, quantitative data for derivatives of this compound to illustrate their potential as agrochemicals. Disclaimer: This data is for illustrative purposes only and is not derived from experimental results.

Table 1: Illustrative Herbicidal Activity of Pyridyloxy Ether Derivatives

| Compound ID | Derivative Structure (at 3-O position) | Application Rate (g/ha) | Weed Control (%) - Avena fatua | Weed Control (%) - Amaranthus retroflexus |

| H-01 | -CH(CH₃)COOH | 100 | 85 | 92 |

| H-02 | -CH₂-(4-Cl-Ph) | 100 | 78 | 88 |

| H-03 | -CH₂-Cyclopropyl | 100 | 82 | 85 |

Table 2: Illustrative Fungicidal Activity of SNAr Derivatives

| Compound ID | Derivative Structure (at C-5 position) | IC₅₀ (µM) - Botrytis cinerea | IC₅₀ (µM) - Septoria tritici |

| F-01 | -NH-(4-Cl-Ph) | 2.5 | 5.1 |

| F-02 | -S-(2,4-diF-Ph) | 1.8 | 3.9 |

| F-03 | -NH-Cyclohexyl | 10.2 | 15.8 |

Experimental Workflow for Agrochemical Screening

A typical workflow for discovering and evaluating new agrochemicals based on the this compound scaffold is outlined below.

Conclusion

This compound represents a promising and highly versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for the creation of diverse molecular architectures targeting a range of agricultural pests. The protocols and workflows presented here, though based on analogies to established chemistries, provide a solid foundation for researchers to explore the potential of this scaffold in developing the next generation of effective and sustainable crop protection solutions. Further research into the synthesis and biological activity of derivatives of this compound is strongly encouraged.

References

Application Notes and Protocols for Investigating Enzymatic Reactions Involving 4,6-Difluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoropyridin-3-ol is a fluorinated pyridinol derivative with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, bioavailability, and binding affinity to biological targets. Understanding the enzymatic reactions involving this compound is crucial for evaluating its pharmacokinetic profile and potential as a drug candidate.

These application notes provide a comprehensive guide for researchers to investigate the potential enzymatic metabolism of this compound. Given the limited specific literature on this compound, this document outlines a predictive framework based on the known metabolism of structurally related compounds, such as other fluorinated aromatics and pyridinols. Detailed protocols for screening key metabolic enzyme families are provided to facilitate this investigation.

Predicted Metabolic Pathways

Based on the chemical structure of this compound, several enzymatic pathways are predicted to be involved in its metabolism. The primary routes of biotransformation for phenolic and heterocyclic compounds typically involve oxidation and conjugation reactions.

Hypothetical Metabolic Pathway for this compound

Caption: Predicted metabolic pathways for this compound.

Phase I Metabolism: Oxidation

Cytochrome P450 (CYP) enzymes are the primary catalysts of Phase I oxidative metabolism. For aromatic compounds, CYPs can introduce hydroxyl groups. While this compound already possesses a hydroxyl group, further oxidation to a catechol or hydroquinone derivative is a possibility, although the fluorine atoms may hinder this process due to their electron-withdrawing nature.

Phase II Metabolism: Conjugation

The hydroxyl group of this compound is a prime site for Phase II conjugation reactions, which increase water solubility and facilitate excretion. The key enzymes in this process are:

-

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. This is a common pathway for the metabolism of phenolic compounds.

-

Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group to the hydroxyl moiety, resulting in a sulfate conjugate.

Experimental Protocols

To elucidate the metabolic fate of this compound, a series of in vitro experiments using subcellular fractions and recombinant enzymes are recommended.

Experimental Workflow for Metabolic Profiling

Caption: Workflow for investigating the metabolism of this compound.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is designed to assess the susceptibility of this compound to Phase I metabolism by CYP enzymes.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol assesses the formation of glucuronide conjugates.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (pore-forming agent)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Pre-incubate HLM with alamethicin on ice to activate the UGT enzymes.

-

In a microcentrifuge tube, combine the activated HLM, Tris-HCl buffer, MgCl₂, and this compound. Pre-warm at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a fixed time (e.g., 60 minutes).

-

Stop the reaction with cold acetonitrile.

-

Centrifuge and analyze the supernatant by LC-MS/MS for the formation of the glucuronide conjugate.

Protocol 3: Sulfation Assay using Human Liver Cytosol (HLC)

This assay evaluates the formation of sulfate conjugates.

Materials:

-

This compound

-

Human Liver Cytosol (pooled)

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

-

Potassium phosphate buffer (pH 7.0)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

In a microcentrifuge tube, combine HLC, potassium phosphate buffer, MgCl₂, and this compound. Pre-warm at 37°C.

-

Start the reaction by adding PAPS.

-

Incubate at 37°C for a fixed time (e.g., 60 minutes).

-

Terminate the reaction with cold acetonitrile.

-

Centrifuge and analyze the supernatant by LC-MS/MS for the formation of the sulfate conjugate.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Hypothetical Metabolic Stability of this compound in HLM

| Parameter | Value |

| In Vitro Half-life (t½, min) | > 60 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | < 5 |

Note: These are example values. Actual results will be determined experimentally.

Table 2: Hypothetical Enzyme Kinetics for Conjugation of this compound

| Enzyme Family | Recombinant Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| UGTs | UGT1A1 | 150 | 250 |

| UGT1A9 | 50 | 800 | |

| UGT2B7 | 200 | 150 | |

| SULTs | SULT1A1 | 10 | 120 |

| SULT1E1 | 5 | 300 |

Note: These are example values to illustrate data presentation. The specific recombinant enzymes to be tested should be chosen based on their known activity towards phenolic substrates.

Conclusion

The provided application notes and protocols offer a robust framework for the initial investigation of the enzymatic reactions involving this compound. By systematically evaluating its stability in the presence of Phase I and Phase II enzymes and identifying the specific enzymes involved in its metabolism, researchers can gain critical insights into its pharmacokinetic properties. This information is invaluable for the progression of this compound and its derivatives in drug development programs.

Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Difluoropyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 4,6-difluoropyridin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy focuses on a robust and scalable halogen exchange (Halex) reaction, starting from the commercially available 4,6-dichloropyridin-3-ol. This approach offers a practical and efficient route to the target molecule, suitable for laboratory and pilot-plant scale production. The protocols herein detail the necessary reagents, reaction conditions, purification methods, and analytical characterization, alongside safety considerations pertinent to scale-up synthesis.

Introduction

Fluorinated pyridine derivatives are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Specifically, this compound and its derivatives are key intermediates in the synthesis of various biologically active compounds. The development of a scalable and cost-effective synthetic route to this scaffold is therefore of high importance.

The presented methodology is centered around the nucleophilic aromatic substitution (SNAr) of chlorine atoms with fluorine, a well-established industrial process for the synthesis of fluorinated aromatics.[2] This application note provides a comprehensive guide for the scale-up of this transformation.

Synthetic Pathway Overview